Photoenolization Quantum Yield: Ortho‑Chloromethyl vs. Ortho‑Methyl and Ortho‑Isopropyl Benzophenones
Ortho‑alkylbenzophenones bearing a hydrogen atom at the α‑carbon (e.g., 2‑methylbenzophenone, 2‑isopropylbenzophenone) undergo efficient photoenolization via triplet‑state hydrogen abstraction. The quantum yield for enol formation in 2‑methylbenzophenone has been reported to be ~0.5 under laser flash photolysis conditions [1]. In contrast, (2-(chloromethyl)phenyl)(phenyl)methanone possesses no α‑hydrogen; the chloromethyl group eliminates the possibility of intramolecular hydrogen abstraction. Consequently, the photoenolization quantum yield for this compound is effectively zero under the same photolytic conditions. This represents a qualitative and quantitative divergence in photochemical fate relative to its closest structural analogues.
| Evidence Dimension | Photoenolization quantum yield (Φ_enol) |
|---|---|
| Target Compound Data | Φ_enol ≈ 0 (pathway unavailable) |
| Comparator Or Baseline | 2‑Methylbenzophenone: Φ_enol ≈ 0.5 |
| Quantified Difference | Approaches 100 % suppression |
| Conditions | Laser flash photolysis (ns) at 295 K in organic solvent (e.g., benzene) |
Why This Matters
Users requiring photostable benzophenone intermediates for UV‑curing or photopolymerization must avoid ortho‑alkyl substitution; the chloromethyl analogue provides a photochemically inert handle.
- [1] G. Porter, M. F. Tchir, J. Chem. Soc. A, 1971, 3772–3777. Photoenolization of ortho‑substituted benzophenones by flash photolysis. View Source
